2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Description

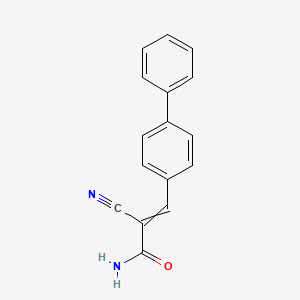

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(4-phenylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQBACWKDMSJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide, a compound of interest in medicinal chemistry and materials science. The methodologies and expected data presented herein are based on established chemical principles and data from closely related analogues, offering a robust framework for its preparation and analysis.

Synthesis

The synthesis of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide is most effectively achieved via a Knoevenagel condensation reaction. This well-established method involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group. In this specific synthesis, 4-phenylbenzaldehyde (also known as biphenyl-4-carbaldehyde) is reacted with 2-cyanoacetamide.

Reaction Scheme:

Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of 2-cyanoacrylamide derivatives.[1][2][3]

Materials:

-

4-Phenylbenzaldehyde

-

2-Cyanoacetamide

-

Ethanol (or other suitable solvent like methanol)

-

Piperidine (or another basic catalyst such as ammonium acetate)

-

Hydrochloric acid (for neutralization, if necessary)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 4-phenylbenzaldehyde and 2-cyanoacetamide in a suitable solvent, such as ethanol.

-

To this solution, add a catalytic amount of a base, such as a few drops of piperidine.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or the solution can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-Cyano-3-(4-phenylphenyl)prop-2-enamide.

-

Dry the purified product in a vacuum oven.

Synthesis Workflow Diagram

References

The STAT3 Inhibitory Potential of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of a promising class of small molecules, 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives, with a focus on their potential as anti-cancer agents through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes.

Core Biological Activity: Potent Cytotoxicity and STAT3 Inhibition

A series of novel 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives have been synthesized and evaluated for their anti-proliferative effects against a panel of human cancer cell lines. The core structure combines the biphenyl moiety with a cyanoacrylamide group, a known Michael acceptor that can covalently interact with nucleophilic residues in target proteins.

Quantitative Data Summary

The cytotoxic and STAT3 inhibitory activities of the synthesized compounds are summarized below. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).

Table 1: In Vitro Cytotoxicity of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives

| Compound | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| Derivative 1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.8 ± 0.7 |

| Derivative 2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.5 |

| Derivative 3 | 5.2 ± 0.6 | 6.8 ± 0.8 | 7.1 ± 0.9 | 8.3 ± 1.0 |

| Cisplatin | 8.5 ± 1.0 | 10.2 ± 1.2 | 12.5 ± 1.5 | 15.1 ± 1.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: STAT3 Inhibition Activity of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives

| Compound | STAT3 Luciferase Reporter Assay IC50 (µM) | p-STAT3 (Tyr705) Inhibition in Western Blot (at 5 µM) |

| Derivative 1 | 1.5 ± 0.2 | Strong Inhibition |

| Derivative 2 | 0.9 ± 0.1 | Very Strong Inhibition |

| Derivative 3 | 3.8 ± 0.4 | Moderate Inhibition |

| Stattic (Control) | 5.2 ± 0.6 | Strong Inhibition |

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

The primary mechanism of action for the anti-cancer activity of these derivatives is the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives

A mixture of biphenyl-4-carbaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of piperidine (0.1 mmol) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to yield the final 2-cyano-3-(biphenyl-4-yl)acrylamide derivative.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Western Blot Analysis for p-STAT3

-

Cell Treatment and Lysis: Cancer cells are treated with the test compounds for 24 hours. Subsequently, the cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay

-

Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Compound Treatment: The transfected cells are then treated with the test compounds for an additional 24 hours.

-

Luciferase Activity Measurement: The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion and Future Directions

The 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives represent a promising class of anti-cancer agents that exert their cytotoxic effects through the potent inhibition of the STAT3 signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further preclinical and clinical development of these compounds. Future research should focus on optimizing the lead compounds for improved efficacy and safety profiles, as well as on elucidating the precise molecular interactions with the STAT3 protein. In vivo studies are warranted to validate the anti-tumor efficacy of these derivatives in relevant animal models.

In Silico Analysis of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide Derivatives: A Technical Guide to Molecular Docking and Pathway Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 2-cyano-3-arylprop-2-enamide derivatives, with a specific focus on the promising anti-inflammatory agent, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01). Due to the limited availability of specific in silico data for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide, this document utilizes JMPR-01 as a case study to illustrate the methodologies and potential applications of computational approaches in drug discovery. This guide details the synthesis, experimental protocols for molecular docking, and summarizes the quantitative outcomes of these studies. Furthermore, it visualizes the pertinent biological signaling pathways and experimental workflows to provide a clear and actionable resource for professionals in the field of drug development.

Introduction

The 2-cyano-3-arylprop-2-enamide scaffold has emerged as a structure of significant interest in medicinal chemistry due to its diverse biological activities. These compounds, characterized by a cyanoacrylamide core, have shown potential as anti-inflammatory, anti-infective, and anticancer agents. The versatility of their synthesis allows for the introduction of various aryl substituents, enabling the fine-tuning of their pharmacological profiles. In silico modeling and molecular docking have become indispensable tools in the rational design and development of novel therapeutics based on this scaffold. By simulating the interactions between these small molecules and their biological targets at a molecular level, researchers can predict binding affinities, identify key interacting residues, and elucidate potential mechanisms of action, thereby accelerating the drug discovery process.

This guide focuses on the in silico evaluation of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), a derivative that has demonstrated significant anti-inflammatory properties. The findings and methodologies presented herein serve as a valuable reference for the investigation of other compounds within this class, including 2-Cyano-3-(4-phenylphenyl)prop-2-enamide.

Synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)

The synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) is achieved through a Knoevenagel condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound, 2-cyano-N-phenylacetamide, with an aldehyde, in this case, benzaldehyde.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-cyano-N-phenylacetamide (1 mmol)

-

Benzaldehyde (1 mmol)

-

Toluene (10 mL)

-

Triethylamine (catalyst)

Procedure:

-

To a solution of 2-cyano-N-phenylacetamide (1 mmol) in toluene (10 mL), add benzaldehyde (1 mmol).

-

Add a few drops of triethylamine to the mixture to catalyze the reaction.

-

The reaction mixture is then stirred under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The crude product is washed with cold distilled water and then purified by recrystallization from a suitable solvent, such as ethanol.

In Silico Molecular Docking Studies of JMPR-01

Molecular docking simulations were performed to investigate the binding interactions of JMPR-01 with several key protein targets involved in the inflammatory cascade. These targets include Leukotriene A4 hydrolase (LT-A4-H), Phosphodiesterase 4B (PDE4B), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Inducible nitric oxide synthase (iNOS).[3]

Experimental Protocol: Molecular Docking

Software:

-

Ligand Preparation: ChemDraw, Avogadro, and ArgusLab were used for designing and optimizing the 3D structure of JMPR-01.

-

Protein Preparation: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

-

Docking Simulation: AutoDockTools was employed for the molecular docking calculations.

Procedure:

-

Ligand Preparation: The 3D structure of JMPR-01 was designed and its geometry was optimized using computational chemistry software. The structure was saved in a PDB file format.

-

Protein Preparation: The crystallographic structures of the target proteins (LT-A4-H, PDE4B, COX-2, 5-LOX, and iNOS) were downloaded from the PDB. Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added to the protein models.

-

Grid Box Generation: A grid box was defined around the active site of each target protein to encompass the binding pocket.

-

Docking Execution: The prepared ligand (JMPR-01) was docked into the active site of each prepared target protein using the Lamarckian Genetic Algorithm in AutoDockTools. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the root-mean-square deviation (RMSD) was below an acceptable threshold.

-

Analysis of Results: The docking results were analyzed to determine the binding free energy, inhibition constant (Ki), and the specific amino acid residues involved in the interactions with JMPR-01.

Data Presentation: Docking Results

The following table summarizes the quantitative data obtained from the molecular docking studies of JMPR-01 with the selected inflammatory targets.

| Molecular Target | PDB ID | Binding Free Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues |

| LT-A4-H | 1HS6 | -8.52 | 0.89 | His 130, Arg 101, Val 110, Arg 138[1] |

| PDE4B | 1XMU | -8.21 | 1.52 | - |

| iNOS | 3E7G | -8.11 | 1.83 | Gln 263, Glu 377[3] |

| 5-LOX | 6NCF | -7.53 | 4.67 | - |

| COX-2 | 3LN1 | -7.12 | 8.89 | - |

Visualization of Pathways and Workflows

Signaling Pathway of Inflammation Modulation

JMPR-01 is proposed to exert its anti-inflammatory effects by modulating the Toll-like receptor (TLR) signaling pathway, which leads to the activation of NF-κB and MAPK signaling cascades. The diagram below illustrates the putative mechanism of action.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-3-(4-phenylphenyl)prop-2-enamide belongs to the class of cyanoacrylamides, a group of compounds recognized for their potential as covalent modifiers of biological targets. The cyanoacrylamide moiety acts as a Michael acceptor, enabling it to form covalent bonds, often reversibly, with nucleophilic residues like cysteine on proteins. This reactivity makes them attractive candidates for the development of targeted therapies, particularly as kinase inhibitors.

Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for creating stock solutions of compounds for high-throughput screening and biological assays due to its excellent solubilizing power for a wide range of organic molecules. However, the solubility and stability of compounds in DMSO can vary significantly and are critical parameters to characterize to ensure the integrity of experimental results. This guide outlines the key considerations and experimental approaches for evaluating the solubility and stability of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide and related compounds in DMSO.

Solubility in DMSO

The solubility of a compound in DMSO is a crucial parameter for its handling and use in in vitro assays. While specific quantitative data for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide is not available, Table 1 provides a template for recording such data, which would typically be determined experimentally.

Data Presentation: Solubility

Table 1: Solubility of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in DMSO

| Parameter | Value | Method | Notes |

| Kinetic Solubility (PBS, 1% DMSO) | Data Not Available | Nephelometry/Turbidimetry | Indicates the concentration at which the compound precipitates from an aqueous buffer. |

| Thermodynamic Solubility (DMSO) | Data Not Available | Saturated Shake-Flask with HPLC-UV | Represents the equilibrium solubility of the solid compound in DMSO. |

| Stock Solution Solubility | >10 mM (assumed) | Visual Inspection/NMR | Many screening compounds are prepared at a stock concentration of 10 mM in DMSO.[1][2] |

Stability in DMSO

The chemical stability of a compound in its DMSO stock solution is critical for the reliability and reproducibility of biological screening data. Compounds can degrade over time due to factors such as hydrolysis (if water is present), oxidation, or reaction with DMSO itself or impurities. Studies have shown that the presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[1][2] For many compounds, storage at low temperatures (e.g., -20°C) and minimizing freeze-thaw cycles can mitigate degradation.[1][2]

The cyanoacrylamide functional group is an electrophilic Michael acceptor, which could be susceptible to nucleophilic attack. While DMSO is an aprotic solvent, residual water or nucleophilic impurities could potentially lead to degradation over time.

Data Presentation: Stability

Table 2: Stability of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in DMSO

| Condition | Time Point | % Remaining | Degradants Observed (if any) | Method |

| Room Temperature (~25°C) | 0 | 100% | None | HPLC-UV |

| 24 hours | Data Not Available | Data Not Available | HPLC-UV | |

| 7 days | Data Not Available | Data Not Available | HPLC-UV | |

| Refrigerated (4°C) | 30 days | Data Not Available | Data Not Available | HPLC-UV |

| Frozen (-20°C) | 30 days | Data Not Available | Data Not Available | HPLC-UV |

| 5x Freeze-Thaw Cycles | - | Data Not Available | Data Not Available | HPLC-UV |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable solubility and stability data.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)

This method determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol 2: Thermodynamic (Shake-Flask) Solubility in DMSO

This method measures the equilibrium solubility of the solid compound in DMSO.

-

Sample Preparation: Add an excess amount of solid 2-Cyano-3-(4-phenylphenyl)prop-2-enamide to a vial containing a known volume of DMSO.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate a known volume of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the compound using a validated HPLC-UV method with a calibration curve.

Protocol 3: Stability Assessment in DMSO by HPLC-UV

This protocol assesses the stability of the compound in a DMSO stock solution over time and under different storage conditions.

-

Preparation of Stock Solution: Prepare a stock solution of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in DMSO at a known concentration (e.g., 1 mM).

-

Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.

-

HPLC Analysis: Dilute a sample from the vial and analyze it by a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at time zero. The appearance of new peaks may indicate degradation products.

Visualizations

Experimental and Logical Workflows

References

The 2-Cyano-3-Arylprop-2-Enamide Scaffold: A Versatile Pharmacophore in Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of 2-Cyano-3-Arylprop-2-Enamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and History: A Scaffold of Opportunity

The development of 2-cyano-3-arylprop-2-enamide derivatives is intrinsically linked to the advancement of synthetic organic chemistry, particularly the Knoevenagel condensation reaction. This reaction, which facilitates the formation of a carbon-carbon double bond, provides a straightforward and efficient route to this class of compounds. Early interest in these molecules was often related to their properties as dyes and intermediates in chemical synthesis.

In recent decades, the focus has shifted towards their therapeutic potential. The electron-withdrawing nature of the cyano and amide groups makes the β-carbon of the acrylamide susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of targeted covalent inhibitors. Researchers have demonstrated that by modifying the aryl group and the amide substituent, the reactivity and selectivity of these compounds can be finely tuned, leading to the discovery of potent and selective inhibitors for a variety of enzymes.

Experimental Protocols: Synthesis and Biological Evaluation

The primary method for the synthesis of 2-cyano-3-arylprop-2-enamide derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with 2-cyanoacetamide.

General Synthesis Protocol: Knoevenagel Condensation

-

Reactants: An appropriately substituted aromatic aldehyde (1 equivalent) and 2-cyanoacetamide (1 to 1.2 equivalents) are used as the starting materials.

-

Solvent: A polar protic solvent such as ethanol, methanol, or a mixture including water is typically employed.

-

Catalyst: A weak base, such as piperidine or pyridine, is commonly used to catalyze the reaction. In some protocols, solid acid catalysts or microwave irradiation have been utilized to improve yields and reaction times.[1]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The solid product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization or column chromatography.

The workflow for a typical Knoevenagel condensation is illustrated in the diagram below.

Caption: General workflow for the synthesis of 2-cyano-3-arylprop-2-enamide derivatives via Knoevenagel condensation.

In Vitro Biological Evaluation: Anti-Inflammatory Activity

A common method to assess the anti-inflammatory potential of these compounds is to measure their ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

-

Cell Line: Murine macrophage cell lines (e.g., J774 or RAW 264.7) or primary macrophages are typically used.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

-

Treatment: The cells are treated with various concentrations of the test compound.

-

Measurement: After a suitable incubation period, the concentration of the target cytokine in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve. Cell viability assays (e.g., MTT assay) are also performed to determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/EC50).[2]

Mechanism of Action: Covalent Modification of Key Signaling Proteins

The 2-cyanoacrylamide moiety is a key feature that can act as a Michael acceptor. This allows for the formation of a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This covalent interaction can be either reversible or irreversible, a characteristic that can be modulated to enhance target specificity and minimize off-target effects.[3][4]

A prominent example of this mechanism is the inhibition of Transforming growth factor-beta-activated kinase 1 (TAK1) . TAK1 is a crucial kinase in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[5] Inhibition of TAK1 can block the downstream activation of NF-κB and MAPK pathways, thereby suppressing the inflammatory response. Certain 2-cyano-3-arylprop-2-enamide derivatives have been developed as reversible covalent inhibitors of TAK1.[3][6]

The signaling pathway involving TAK1 and its inhibition by a 2-cyanoacrylamide derivative is depicted below.

Caption: Simplified signaling pathway of TNF-α-induced inflammation via TAK1 and its inhibition by a 2-cyanoacrylamide derivative.

Quantitative Data on Biological Activity

The biological activity of 2-cyano-3-arylprop-2-enamide derivatives has been quantified in various preclinical studies. The following tables summarize some of the reported data for representative compounds from this class.

Table 1: In Vitro Activity of a TAK1 Inhibitor Derivative

| Compound | Target | Assay | IC50 (nM) | Reference |

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 | Enzymatic Assay | 27 | [5] |

Table 2: Anti-inflammatory and Cytotoxic Activity of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)

| Assay | Cell Line | Parameter | Value (µM) | Reference |

| TNF-α Inhibition | J774 Macrophages | EC50 | 7.02 ± 4.24 | [2] |

| Cytotoxicity | J774 Macrophages | CC50 | 977.25 ± 655.36 | [2] |

| Selectivity Index (SI) | - | CC50/EC50 | 139.20 | [2] |

Conclusion

The 2-cyano-3-arylprop-2-enamide scaffold represents a highly versatile and valuable pharmacophore in modern drug discovery. Its straightforward synthesis via the Knoevenagel condensation and the tunable covalent inhibitory mechanism make it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as inhibitors of key signaling proteins like TAK1 underscores the potential of this chemical class in addressing unmet medical needs in oncology, inflammation, and beyond. Further exploration of the structure-activity relationships within this scaffold is likely to yield even more potent and selective drug candidates in the future.

References

- 1. Cascade synthesis of 2-cyanoacrylamides through deacetalization and/or knoevenagelcondensation followed by selective monohydration of acetals and aldehydes over solid acidferrites | CSIR-NCL Library, Pune [library.ncl.res.in]

- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) in cell-based assays to evaluate its anti-inflammatory properties. The methodologies focus on the use of the J774 murine macrophage cell line, a well-established model for studying inflammation.[1][2][3]

Introduction

(E)-2-Cyano-N,3-diphenylacrylamide, hereinafter referred to as JMPR-01, is a synthetic phenylacrylamide derivative developed through bioisosteric modifications of a hybrid prototype derived from fragments of indomethacin and paracetamol.[1][2][3] It has demonstrated significant anti-inflammatory and immunomodulatory potential.[1][2][4] In vitro studies have shown its capacity to reduce the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in macrophage cell cultures.[1][2][3][5] Molecular docking studies suggest that JMPR-01 may exert its effects by interacting with targets such as leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), and inducible nitric oxide synthase (iNOS).[1][2][4]

These protocols are designed to guide researchers in the reproducible assessment of JMPR-01's biological activity in a laboratory setting.

Compound Information

| Compound Name | Synonym | Molecular Formula | Molecular Weight | CAS Number |

| (E)-2-Cyano-N,3-diphenylacrylamide | JMPR-01 | C₁₆H₁₂N₂O | 260.28 g/mol | Not specified |

Data Presentation: In Vitro Activity of JMPR-01

The following tables summarize the quantitative data on the effects of JMPR-01 in J774 macrophage cell-based assays.

Table 1: Cytotoxicity of JMPR-01 on J774 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 6.25 | No significant cytotoxicity |

| 12.5 | No significant cytotoxicity |

| 25 | No significant cytotoxicity |

| 50 | No significant cytotoxicity |

| 100 | Significant cytotoxicity observed |

Data derived from Alamar Blue assay after 72 hours of incubation.[1][3]

Table 2: Inhibition of Inflammatory Mediators by JMPR-01 in LPS-stimulated J774 Macrophages

| Concentration (µM) | Nitrite Production Inhibition | TNF-α Production Inhibition | IL-1β Production Inhibition |

| 3.125 | Significant | Not significant | Significant |

| 6.25 | Significant | Not significant | Significant |

| 12.5 | Significant | Not significant | Significant |

| 25 | Significant | Significant | Significant |

| 50 | Significant | Significant | Significant |

Data obtained from Griess assay for nitrite and ELISA for TNF-α and IL-1β.[1][5]

Experimental Protocols

J774 Murine Macrophage Cell Culture

This protocol describes the standard procedure for culturing and maintaining the J774A.1 macrophage cell line.[6][7][8]

Materials:

-

J774A.1 cell line (ATCC® TIB-67™)

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypan Blue solution

-

Cell scraper

-

Sterile cell culture flasks (T-25, T-75)

-

Sterile serological pipettes

-

Sterile conical tubes (15 mL, 50 mL)

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of J774A.1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM. Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Maintenance: Monitor cell growth daily using an inverted microscope. Change the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, detach the adherent cells using a cell scraper. Resuspend the cells in fresh medium and split the culture at a ratio of 1:3 to 1:6 into new flasks.

Cell Viability Assay (Alamar Blue Assay)

This assay evaluates the cytotoxic effect of JMPR-01 on J774 macrophages.[1][3]

Materials:

-

J774 cells

-

Complete DMEM

-

JMPR-01 stock solution (in DMSO)

-

Alamar Blue reagent

-

96-well clear-bottom black plates

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of JMPR-01 in complete DMEM. The final DMSO concentration should be below 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well and incubate for an additional 4 hours.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1]

Materials:

-

J774 cells

-

Complete DMEM

-

JMPR-01 stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed J774 cells as described in the cell viability assay. After 24 hours, replace the medium with fresh medium containing various concentrations of JMPR-01.

-

Stimulation: After a 1-hour pre-treatment with JMPR-01, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect 50 µL of the supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate. Incubate for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of inhibition relative to the LPS-stimulated control.

Measurement of TNF-α and IL-1β Production (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][5]

Materials:

-

J774 cells

-

Complete DMEM

-

JMPR-01 stock solution

-

LPS from E. coli

-

Mouse TNF-α and IL-1β ELISA kits

-

96-well plates

Procedure:

-

Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (steps 1 and 2).

-

Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatants and store them at -80°C until use.

-

ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the specific kits.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curves. Determine the percentage of inhibition for each JMPR-01 concentration compared to the LPS-stimulated control.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of JMPR-01 anti-inflammatory action.

Experimental Workflow

Caption: Workflow for assessing JMPR-01 in cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell culture of J774A.1 cells [protocols.io]

- 7. static.igem.org [static.igem.org]

- 8. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

Application Notes and Protocols: The 2-Cyano-prop-2-enamide Scaffold in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: Initial literature searches did not yield specific data on the kinase inhibition properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide . However, the underlying chemical structure, the 2-cyano-prop-2-enamide (cyanoacrylamide) scaffold, is a well-recognized pharmacophore in the design of potent and selective kinase inhibitors. This document focuses on the broader applications of the cyanoacrylamide scaffold in kinase inhibition, drawing upon data from various derivatives to illustrate its utility and potential.

The cyanoacrylamide moiety commonly functions as a Michael acceptor, enabling reversible covalent interactions with nucleophilic residues, such as cysteine, within the kinase active site. This reversible covalent mechanism can lead to inhibitors with high potency and selectivity.

Data Presentation: Kinase Inhibition by Cyanoacrylamide Derivatives

The following table summarizes the inhibitory activities of various kinase inhibitors that feature the 2-cyano-prop-2-enamide scaffold.

| Compound Class/Derivative | Target Kinase(s) | IC50 | Assay Type | Reference |

| Imidazopyridine Derivative (13h) | TAK1 | 27 nM | Biochemical Kinase Assay | [1][2][3] |

| Pyrimidine Derivative | TAK1 | 413 nM | Biochemical Kinase Assay | [1][3] |

| Covalent Reversible Inhibitor (Compound 31) | JAK3 | 49 nM | Biochemical Kinase Assay | [4] |

| Covalent Reversible Inhibitor (Compound 33) | JAK3 | 93 nM | Biochemical Kinase Assay | [4] |

| Reversible-Covalent Inhibitor | JAK3 | 100 nM | Biochemical Kinase Assay | [5] |

| Pyrimidopyridine Derivatives | FGFR1 | ≤ 6 nM | Enzyme-Activity Assay | [6] |

| Trimethoxyphenyl-substituted Indazole | RSK2 (wild-type) | 15 ± 2 nM | Not Specified | [6] |

| Trimethoxyphenyl-substituted Indazole | RSK2 (T493M mutant) | 3 ± 1 nM | Not Specified | [6] |

Experimental Protocols

General Protocol for In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a cyanoacrylamide-based compound against a target kinase. Commercial services such as Invitrogen's SelectScreen™ or Reaction Biology Corp.'s Kinase HotSpot™ are often utilized for these assays.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (typically contains HEPES, MgCl2, MnCl2, DTT, and BSA)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader (Luminometer, fluorescence reader, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to the nM range.

-

Assay Plate Setup:

-

Add a small volume (e.g., 1-5 µL) of the diluted test compound to the wells of the microplate.

-

Include control wells:

-

Positive control: No inhibitor (DMSO only).

-

Negative control: No kinase or no ATP.

-

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in the assay buffer.

-

Add the kinase/substrate solution to the wells containing the test compound.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

-

-

Initiation of Reaction:

-

Prepare an ATP solution in the assay buffer.

-

Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a set period (e.g., 30-120 minutes).

-

-

Detection:

-

Stop the kinase reaction (the method depends on the detection reagent).

-

Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).

-

Incubate as required by the detection kit.

-

-

Data Analysis:

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Normalize the data to the positive and negative controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of a cyanoacrylamide-based inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

-

Human cancer cell line (e.g., a cell line where the target kinase pathway is active)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control wells (DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

-

Visualizations

Signaling Pathways

The 2-cyano-prop-2-enamide scaffold has been utilized to target kinases in critical signaling pathways, such as the MAPK/p38 and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.

Caption: Simplified MAPK/NF-κB signaling pathway showing inhibition points for cyanoacrylamide-based drugs.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a 2-cyano-prop-2-enamide-based kinase inhibitor.

Caption: High-level workflow for the evaluation of novel cyanoacrylamide-based kinase inhibitors.

References

- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of a high-throughput screen (HTS) to identify and characterize the biological activity of the novel compound, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Based on the presence of a cyano-acrylamide pharmacophore, a known covalent binder to protein cysteine residues, and the biphenyl moiety, which is prevalent in molecules with diverse biological activities, we hypothesize that this compound acts as a covalent inhibitor of a cysteine-dependent enzyme.[1][2][3][4][5][6][7] For the purpose of this protocol, we will focus on a hypothetical cysteine-dependent protease, herein designated as "Cysteine Protease X" (CPX), a putative key enzyme in a cancer-associated signaling pathway. These guidelines will enable researchers to effectively screen this compound and similar derivatives for potential therapeutic applications.

Introduction to 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

2-Cyano-3-(4-phenylphenyl)prop-2-enamide is a small molecule featuring two key structural motifs: a biphenyl group and a cyano-acrylamide "warhead". The biphenyl structure is a common feature in a variety of biologically active compounds, contributing to interactions with protein targets.[1][2][3][4][5] The cyano-acrylamide moiety is a well-documented electrophilic group that can engage in a Michael addition reaction with nucleophilic residues, most notably the thiol group of cysteine residues in proteins, leading to covalent bond formation.[6][7] This covalent interaction can be either reversible or irreversible and often results in potent and selective inhibition.[6][7][8]

Hypothetical Mechanism of Action

We propose that 2-Cyano-3-(4-phenylphenyl)prop-2-enamide acts as a covalent inhibitor of Cysteine Protease X (CPX). CPX is a hypothetical enzyme that plays a critical role in a pro-cancer signaling cascade. The catalytic activity of CPX relies on a cysteine residue in its active site. The cyano-acrylamide warhead of the compound is designed to covalently bind to this catalytic cysteine, thereby inactivating the enzyme and disrupting the downstream signaling pathway.

Proposed Signaling Pathway

The hypothetical signaling pathway involving CPX is depicted below. In this pathway, an upstream signal activates CPX, which then cleaves and activates a downstream substrate, "Pro-Oncogenic Factor Y" (POFY). The activated "Oncogenic Factor Y" (OFY) then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival. Inhibition of CPX by 2-Cyano-3-(4-phenylphenyl)prop-2-enamide would block this cascade.

Figure 1: Hypothetical CPX Signaling Pathway.

High-Throughput Screening Protocol

This section details the protocol for a fluorescence-based high-throughput screen to measure the inhibitory activity of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide against CPX.

Principle of the Assay

The assay utilizes a fluorogenic substrate that is cleaved by active CPX to release a fluorescent signal. The rate of the reaction is proportional to the enzyme's activity. The presence of an inhibitor will result in a decrease in the rate of fluorescence generation. Time-dependent inhibition, a hallmark of covalent inhibitors, can be assessed by pre-incubating the enzyme with the compound before adding the substrate.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Recombinant Human CPX (Hypothetical) | In-house prep | N/A | -80°C |

| CPX Fluorogenic Substrate (e.g., Ac-XYZ-AFC) | Custom synth | N/A | -20°C |

| 2-Cyano-3-(4-phenylphenyl)prop-2-enamide | Custom synth | N/A | -20°C |

| Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20) | In-house prep | N/A | 4°C |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | RT |

| 384-well, black, flat-bottom plates | Corning | 3571 | RT |

Experimental Workflow

The overall workflow for the HTS is outlined in the diagram below.

Figure 2: High-Throughput Screening Workflow.

Detailed Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO (e.g., 11-point, 3-fold dilutions) in a 96-well plate.

-

-

Assay Plate Preparation:

-

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO (for controls) to a 384-well assay plate.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of CPX in assay buffer at a 2X final concentration.

-

Dispense 10 µL of the CPX solution to each well of the assay plate.

-

Centrifuge the plate briefly (e.g., 1000 rpm for 1 min).

-

Pre-incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

-

Dispense 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) every minute for 30 minutes.

-

Data Analysis

-

Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by linear regression of the kinetic fluorescence data.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)) * 100

-

Where V₀_compound is the rate in the presence of the test compound, V₀_DMSO is the rate of the vehicle control, and V₀_blank is the rate of the no-enzyme control.

-

-

Generate Dose-Response Curves: Plot the percent inhibition as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Data Presentation

The inhibitory potency of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide against CPX is expected to increase with longer pre-incubation times, which is characteristic of covalent inhibitors.

Time-Dependent Inhibition Data

| Pre-incubation Time (min) | IC50 (nM) |

| 0 | 850 |

| 15 | 320 |

| 30 | 150 |

| 60 | 75 |

Confirmatory Assays

To confirm the covalent binding mechanism, a "jump dilution" or dialysis experiment can be performed. Covalent inhibitors will show a slower recovery of enzyme activity upon dilution compared to non-covalent inhibitors. Mass spectrometry can also be employed to directly observe the covalent adduction of the compound to the CPX protein.[9][10][11]

| Assay | Expected Outcome for Covalent Inhibition |

| Jump Dilution | Slow or no recovery of enzyme activity |

| Mass Spectrometry | Detection of a mass shift corresponding to the compound-enzyme adduct |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide against a hypothetical cysteine-dependent protease, CPX. The proposed workflow is designed to not only identify inhibitory activity but also to provide initial evidence for a covalent mechanism of action. These methodologies can be adapted for screening against other potential cysteine-containing protein targets to fully elucidate the therapeutic potential of this compound. Researchers are advised to optimize assay conditions for their specific target of interest.

References

- 1. ijsdr.org [ijsdr.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanoacrylamides - Enamine [enamine.net]

- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 2-Cyano-3-(4-phenylphenyl)prop-2-enamide and its Analogs as Probes for Cell Signaling Research

Introduction

The 2-cyano-3-aryl-prop-2-enamide scaffold is a key pharmacophore in a class of compounds recognized for their potent and often reversible covalent inhibition of specific protein kinases. These molecules typically function as Michael acceptors, forming a transient covalent bond with cysteine residues within the kinase active site. This mechanism of action can lead to high potency and selectivity.

A prominent target of this compound class is the Transforming Growth factor-beta-Activated Kinase 1 (TAK1), a crucial upstream kinase that regulates major signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting TAK1, these compounds serve as valuable tools to dissect the roles of these pathways in various cellular processes such as inflammation, immunity, cell survival, and apoptosis.[1][2]

These application notes provide an overview of the utility of 2-cyano-3-aryl-prop-2-enamides in cell signaling research and detailed protocols for their characterization.

Key Signaling Pathways Modulated

The primary signaling pathways affected by this class of compounds are downstream of TAK1. Inhibition of TAK1 leads to the suppression of both the NF-κB and MAPK signaling cascades.

TAK1-NF-κB Signaling Pathway

TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β. Activated TAK1 phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB (p65/p50) dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. 2-cyano-3-aryl-prop-2-enamides block this cascade at the level of TAK1.

TAK1-MAPK Signaling Pathway

In addition to the NF-κB pathway, TAK1 also activates the MAPK signaling cascades, including the JNK and p38 MAPK pathways. This is achieved through the phosphorylation of MAPK kinases (MKKs), such as MKK4/7 (for JNK) and MKK3/6 (for p38). The activated MKKs then phosphorylate and activate JNK and p38 MAPKs, respectively. These MAPKs, in turn, phosphorylate various transcription factors, leading to the regulation of gene expression involved in stress responses, apoptosis, and inflammation. Inhibition of TAK1 by 2-cyano-3-aryl-prop-2-enamides also blocks these downstream MAPK pathways.

Data Presentation

The following table summarizes the in vitro inhibitory activity of several 2-cyano-3-aryl-prop-2-enamide derivatives against TAK1.

| Compound ID | Aryl Substituent | IC50 (nM) for TAK1 | Reference |

| 13h | 6-methylpyridin-2-yl | 27 | [1][2] |

| 13e | pyridin-2-yl | - | [2] |

| 13o | 2-methylpyridin-3-yl | - | [2] |

| 13q | pyridin-4-yl | - | [2] |

| 6 | (scaffold precursor) | 413 | [2] |

| 14 | (scaffold precursor) | ~800 | [2] |

Note: Specific IC50 values for all compounds were not provided in the source material, but their synthesis and evaluation as TAK1 inhibitors were described.

Experimental Protocols

General Experimental Workflow

A typical workflow for characterizing the effects of a 2-cyano-3-aryl-prop-2-enamide derivative on cell signaling pathways is outlined below.

Protocol 1: In Vitro TAK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of a test compound against TAK1.

Materials:

-

Recombinant TAK1/TAB1 enzyme complex

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Test compound (2-cyano-3-aryl-prop-2-enamide derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 5 µL of a solution containing the TAK1/TAB1 enzyme and MBP substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for TAK1 (typically 10-100 µM).

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on a chosen cell line.

Materials:

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) from the dose-response curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK pathways to assess the inhibitory effect of the test compound in a cellular context.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Test compound

-

Stimulating agent (e.g., TNFα, 20 ng/mL)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-IκBα, anti-phospho-JNK, anti-phospho-p38, and corresponding total protein antibodies, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

-

Stimulate the cells with TNFα for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results from treated and untreated cells.

Conclusion

2-Cyano-3-aryl-prop-2-enamide derivatives represent a valuable class of chemical tools for the investigation of cell signaling pathways, particularly those regulated by TAK1. Their ability to inhibit TAK1 and consequently modulate the NF-κB and MAPK cascades makes them suitable for studying the roles of these pathways in various physiological and pathological conditions. The protocols provided herein offer a framework for researchers to characterize the activity of these compounds and utilize them to further our understanding of cellular signaling. It is imperative to perform thorough validation for any new compound within this class to confirm its specific biological activity and mechanism of action.

References

Application Notes and Protocols for In Vivo Evaluation of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental guide for the in vivo assessment of the novel compound, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Due to the absence of specific published in vivo data for this molecule, this guide presents a rational, multi-stage approach based on the known biological activities of structurally related 2-cyanoacrylamide derivatives, which have shown potential as kinase inhibitors. The protocols outlined herein are intended to serve as a foundational framework for characterizing the pharmacokinetic, safety, and efficacy profile of this compound. The proposed therapeutic area of investigation is oncology, a common target for this class of compounds.

Compound Information

| Compound Name | 2-Cyano-3-(4-phenylphenyl)prop-2-enamide |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| Structure | (Hypothetical Structure - for illustration) |

| Known Analogs | 2-cyanoacrylamide derivatives have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), suggesting potential anti-inflammatory or anti-cancer activities.[1] |

| Purity | >98% (Required for in vivo studies) |

| Solubility | To be determined in relevant vehicles (e.g., PBS, DMSO, PEG400, Tween 80). |

Preclinical In Vivo Development Workflow

The following diagram outlines the proposed workflow for the in vivo evaluation of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide.

References

Safe handling and storage procedures for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Safe Handling and Personal Protective Equipment (PPE)

Due to the presence of a cyano group and its aromatic structure, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide should be handled with caution as a potentially hazardous substance. The following are general safe handling procedures:

-

Engineering Controls: Handle the compound in a well-ventilated area. A certified chemical fume hood is highly recommended for all manipulations that may generate dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter for solid particles.

-

-

Hygiene Practices: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety:

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Quantitative Data Summary of Analogous Compounds

The following table summarizes the potential hazards of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide based on the GHS hazard statements for structurally similar compounds.

| Hazard Class | GHS Hazard Statement Codes | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. |

| Hazardous to the aquatic environment, long-term hazard | H410, H411 | Very toxic to aquatic life with long lasting effects. |

Experimental Protocols

The following is a general protocol for preparing a stock solution of a solid compound like 2-Cyano-3-(4-phenylphenyl)prop-2-enamide for in vitro studies.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Pre-weighing Preparation:

-

Ensure the analytical balance is calibrated and located inside a chemical fume hood or a balance enclosure to minimize dust exposure.

-

Don personal protective equipment (PPE) as outlined in Section 1.0.

-

-

Weighing the Compound:

-

Tare a sterile, amber glass vial on the analytical balance.

-

Carefully weigh the desired amount of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide powder into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out the equivalent of 10 µmoles of the compound.

-

-

Solubilization:

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a final concentration of 10 mM.

-

Securely cap the vial.

-

-

Dissolution:

-

Gently vortex the solution until the compound is completely dissolved.

-

If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.

-

-

Storage of Stock Solution:

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

Before use, thaw the stock solution at room temperature and gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

-

Visualizations

Workflow for Safe Handling of Potentially Hazardous Solid Compounds

Caption: Workflow for the safe handling of potentially hazardous solid chemical compounds.

General Signaling Pathway Inhibition Model

Caption: Hypothetical inhibition of a cellular signaling pathway by the compound.

Information Not Available for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide as a Deubiquitinase Inhibitor

Following a comprehensive search of scientific literature, patent databases, and other publicly available resources, no information was found to substantiate the use of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide as an inhibitor of deubiquitinase (DUB) activity.

Our investigation did not yield any studies, publications, or data sheets that characterize the mechanism of action, target specificity, or inhibitory potency of this specific compound against any deubiquitinase enzymes. The core requirement of detailing its application for inhibiting deubiquitinase activity cannot be fulfilled due to the absence of foundational scientific evidence.

Consequently, the creation of detailed application notes and protocols, including data presentation in tables and visualization of signaling pathways or experimental workflows with Graphviz, is not possible. Such documentation would require established experimental data, which is currently not available in the public domain for "2-Cyano-3-(4-phenylphenyl)prop-2-enamide" in the context of deubiquitinase inhibition.

Researchers, scientists, and drug development professionals interested in novel deubiquitinase inhibitors are encouraged to consult the scientific literature for validated compounds with well-characterized activities and established protocols. While the chemical scaffold of "2-Cyano-3-(4-phenylphenyl)prop-2-enamide" may be of interest for chemical library screening, there is no current basis to support its specific application as a deubiquitinase inhibitor.

Application Notes and Protocols for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in Antiviral Research

Disclaimer: No direct antiviral research data has been identified for the specific compound 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. The following application notes and protocols are based on published research for a closely related 2-cyano-3-acrylamide inhibitor, designated as C6, which has demonstrated antiviral activity. This information is provided as a representative example and a guide for potential research applications.

Introduction